1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
Overview
Description
1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- is a chiral organosilicon compound. It is often used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions. The compound’s structure includes a 1,2-propanediol backbone with a tert-butyl diphenylsilyl ether group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group of 1,2-propanediol. One common method is the reaction of 1,2-propanediol with tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the silyl ether back to the original alcohol.
Substitution: The silyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores the original alcohol.
Scientific Research Applications
1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Chiral Synthesis: Employed in the synthesis of chiral molecules due to its stereochemistry.
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Applied in the development of silicon-based materials and polymers.
Mechanism of Action
The primary mechanism of action for 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- involves its role as a protecting group. The tert-butyl diphenylsilyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is achieved through the formation of a strong silicon-oxygen bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- 1,2-Propanediol, 3-[[(1,1-dimethylethyl)trimethylsilyl]oxy]-, (2R)-
- 1,2-Propanediol, 3-[[(1,1-dimethylethyl)triethylsilyl]oxy]-, (2R)-
Uniqueness
Compared to similar compounds, 1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers enhanced stability due to the bulkiness of the diphenylsilyl group. This bulkiness provides steric hindrance, making the protecting group more resistant to cleavage under harsh conditions. Additionally, the compound’s chiral nature makes it particularly valuable in asymmetric synthesis.
Properties
IUPAC Name |
(2R)-3-[tert-butyl(diphenyl)silyl]oxypropane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,20-21H,14-15H2,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNNLPABISLU-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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